molecular formula C13H15BrN2 B3092591 6-Bromo-1-cyclopentyl-2-methyl-1H-benzoimidazole CAS No. 1231930-28-1

6-Bromo-1-cyclopentyl-2-methyl-1H-benzoimidazole

Cat. No.: B3092591
CAS No.: 1231930-28-1
M. Wt: 279.18 g/mol
InChI Key: HKALIZKGUYGDOM-UHFFFAOYSA-N
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Description

6-Bromo-1-cyclopentyl-2-methyl-1H-benzoimidazole is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a bromine atom at the 6th position, a cyclopentyl group at the 1st position, and a methyl group at the 2nd position on the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-cyclopentyl-2-methyl-1H-benzoimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-bromo-2-methylbenzene-1,3-diamine with cyclopentanone in the presence of a suitable acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-cyclopentyl-2-methyl-1H-benzoimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

6-Bromo-1-cyclopentyl-2-methyl-1H-benzoimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-1-cyclopentyl-2-methyl-1H-benzoimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1-cyclopentyl-2-methyl-1H-benzoimidazole is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties. The presence of the bromine atom, cyclopentyl group, and methyl group on the benzimidazole ring makes it a versatile scaffold for drug development and other applications .

Properties

IUPAC Name

6-bromo-1-cyclopentyl-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2/c1-9-15-12-7-6-10(14)8-13(12)16(9)11-4-2-3-5-11/h6-8,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKALIZKGUYGDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3CCCC3)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701244707
Record name 6-Bromo-1-cyclopentyl-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701244707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231930-28-1
Record name 6-Bromo-1-cyclopentyl-2-methyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1231930-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1-cyclopentyl-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701244707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Heat a mixture of 4-bromo-N2-cyclopentyl-benzene-1,2-diamine (10.6 g), triethyl orthoacetate (9.5 ml) and acetic acid (6.3 mL) at 100° C. for 2.5 h. Dilute with DCM and pour onto an aqueous saturated solution of sodium bicarbonate. Dry over sodium sulfate and remove the solvent under vacuum. Purify by silica gel column chromatography, eluting with DCM/ethanol-10% NH3 (0-3%) to afford 10.67 g of the title compound. MS (ES+): m/z=280 (M+H)+.
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10.6 g
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9.5 mL
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6.3 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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